Aes-fortimicin B
Description
Structure
2D Structure
Properties
CAS No. |
78609-45-7 |
|---|---|
Molecular Formula |
C17H41N5O15S3 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylethanesulfonamide;sulfuric acid |
InChI |
InChI=1S/C17H37N5O7S.2H2O4S/c1-8(19)10-5-4-9(20)17(28-10)29-15-11(21)13(23)16(27-3)12(14(15)24)22(2)30(25,26)7-6-18;2*1-5(2,3)4/h8-17,23-24H,4-7,18-21H2,1-3H3;2*(H2,1,2,3,4) |
InChI Key |
MJUAIOBSEOKZQA-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)S(=O)(=O)CCN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)S(=O)(=O)CCN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
4-N-(2-aminoethanesulfonyl)fortimicin B AES-fortimicin B |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Aes Fortimicin B
Detailed Analysis of the Fortamine Moiety: A Novel Diaminocyclitol Component
The fortamine moiety is a critical and novel component of Fortimicin (B10828623) B, representing a diaminocyclitol structure nih.govjst.go.jpacs.org. Unlike the diaminocyclitol units found in many other aminoglycosides, fortamine is characterized as a 1,4-diamine nih.govjst.go.jp. Its structure has been further defined through X-ray crystallographic analysis of fortamine itself oup.comoup.com.
Identification of N- and O-Methyl Substitutions
Fortamine incorporates specific methyl substitutions that are crucial to its structure and function. Research has identified both N- and O-methyl groups within the fortamine moiety nih.govjst.go.jp. Specifically, the fortamine component has been described as L-3-amino-1-methoxy-6-methylamino-1,3,6-trideoxy-chiro-inositol oup.comoup.com. This indicates a methyl group attached to an oxygen atom (O-methyl) and a methylamino group attached to a nitrogen atom (N-methyl) at specific positions on the cyclitol ring.
Chiro Stereochemistry and its Implications
A defining feature of the fortamine moiety is its chiro stereochemistry nih.govjst.go.jpacs.org. This refers to the specific three-dimensional arrangement of atoms around chiral centers within the molecule. The precise stereochemistry of fortamine has been determined and confirmed through X-ray crystallography oup.comoup.com. The fortamine ring conformation is reported to be closer to an ideal chair form compared to its conformation within Fortimicin B, suggesting that the glycosidic linkage in Fortimicin B introduces some strain, potentially affecting the ring's ideal geometry oup.comoup.com. Understanding this chiro stereochemistry is vital for comprehending the molecule's interactions with biological targets.
Structural Description of the 6-epi-Purpurosamine B Moiety
The second major component of Fortimicin B is the 6-epi-purpurosamine B moiety researcher.lifenih.govjst.go.jpacs.org. This is an amino sugar derivative. The "6-epi" designation indicates an epimerization at the 6-position compared to purpurosamine B. Studies have focused on the synthesis and structural characterization of this fragment, often in the context of total synthesis efforts for Fortimicin B researcher.lifenih.govoup.comresearchgate.net. The structure of 6-epi-purpurosamine B is described as 2,6-diamino-2,3,4,6,7-pentadeoxy-L-lyxo-heptopyranose oup.comnih.gov.
Conformational Analysis of Fortimicin B
The three-dimensional arrangement and flexibility of Fortimicin B in solution are critical for its biological activity. Conformational analysis aims to understand how the molecule folds and moves in its environment nih.govoup.combeilstein-journals.orgcopernicus.org.
NMR Spectroscopy for Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution conformations of complex molecules like Fortimicin B nih.govjst.go.jpnih.govbeilstein-journals.orgcopernicus.orgipb.ptbhu.ac.inlibretexts.org. NMR techniques, including Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), provide detailed information about the connectivity, spatial proximity, and electronic environment of atoms within the molecule nih.govjst.go.jpipb.ptbhu.ac.inlibretexts.org.
Specifically, NMR studies have indicated that the fortamine ring in Fortimicin B can adopt a chair conformation nih.govoup.com. However, the presence of the glycosidic linkage and potential intramolecular hydrogen bonds can influence this conformation, leading to deviations from an ideal chair form nih.govoup.comoup.com. Nuclear Overhauser Effect (NOE) data, obtained from NMR experiments, has also been utilized to confirm the relative orientation of the two rings (fortamine and 6-epi-purpurosamine B) around the glycosidic bond nih.gov. These spectroscopic insights are essential for building a comprehensive understanding of Fortimicin B's structure-activity relationships.
Empirical Force-Field Calculations and X-ray Data Integration
The determination of the precise three-dimensional structure and stereochemistry of complex molecules like AES-fortimicin B often necessitates the synergistic application of experimental data with computational methods. Empirical force-field calculations, a cornerstone of molecular modeling, play a significant role in refining and validating structural hypotheses derived from experimental techniques. These calculations utilize parameterized mathematical functions to describe the potential energy of a molecule as a function of its atomic coordinates, allowing for the prediction of stable conformations and the analysis of molecular interactions nih.govresearchgate.netsissa.itarxiv.org.
Distinctions in Structural Features Compared to Fortimicin A and Other Congeners
The fortimicin family comprises several related compounds, each with subtle but significant structural differences that influence their properties and biological activities. This compound is a semisynthetic derivative, meaning its structure is based on a naturally occurring fortimicin but has been chemically modified.
This compound vs. Fortimicin A: The primary distinction between fortimicin A and fortimicin B lies in a glycyl amide substitution on fortimicin A, which is absent in fortimicin B nih.govjst.go.jp. This compound, as indicated by its name, is derived from fortimicin B and is characterized by the addition of a 2-aminoethanesulfonyl group to the fortimicin B molecule ontosight.ai. This modification differentiates it significantly from fortimicin A, which has a glycyl group attached to the N-1 position.
This compound vs. Fortimicins C, D, and KE:
Fortimicin C: Fortimicin C is described as 4-N-hydantoylfortimicin B nih.gov. This means it possesses a hydantoyl group attached to the N-4 position of fortimicin B, a structural feature absent in this compound.
Fortimicin D: Fortimicin D is identified as 4-N-glycylfortimicin KE nih.gov. KE is a derivative of fortimicin B. This indicates a different modification pathway compared to this compound.
Fortimicin KE: Fortimicin KE is described as 6'-demethylfortimicin B nih.gov. This implies a modification at the 6' position, specifically the removal of a methyl group, which is a distinct structural alteration from the sulfonyl group addition seen in this compound. Furthermore, fortimicin KE, along with fortimicin D, utilizes purpurosamine C instead of the 6-epi-purpurosamine B found in fortimicin B nih.gov.
Biosynthetic Pathways and Genetic Determinants of Aes Fortimicin B Production
Genetic Basis of Fortimicin (B10828623) B Biosynthesis
Targeted Gene Inactivation and Blocked Mutant Analysis for Pathway Elucidation
The elucidation of complex natural product biosynthetic pathways, such as that of fortimicins, often relies on the systematic characterization of metabolic mutants. By generating strains with specific genes inactivated, researchers can identify and isolate intermediate compounds that accumulate due to the blockage, thereby mapping the sequence of enzymatic reactions.
Studies involving the fortimicin producer Micromonospora olivasterospora have extensively utilized blocked mutants to unravel the biosynthetic route to fortimicin production and to identify the associated biosynthetic gene cluster, known as fms psu.edu. The proposed pathway for fortimicin biosynthesis begins with the conversion of myo-inositol to scyllo-inosose, followed by transamination to form scyllo-inosamine psu.edu. Subsequently, dTDP-glucosamine is linked to scyllo-inosamine to construct the core structure of fortimicin antibiotics psu.edu. A series of post-assembly modifications, including transamination at the C-4 position of scyllo-inosamine, methylation, didehydroxylation, and epimerization, ultimately lead to the formation of fortimicin B psu.edu.
The strategy of targeted gene inactivation in these producer strains allows for the creation of "blocked mutants" that accumulate specific pathway intermediates. By analyzing these accumulated compounds, researchers can deduce the function of the inactivated gene and its role in a particular enzymatic step. For instance, a mutation in a gene encoding an enzyme responsible for the conversion of scyllo-inosose to scyllo-inosamine would result in the accumulation of scyllo-inosose. Complementary studies involving the introduction of functional copies of these genes (complementation) into the mutant strains can further confirm the role of the inactivated gene in restoring the wild-type phenotype and product formation psu.edu. This approach has been instrumental in identifying genes within the fortimicin biosynthetic gene cluster and understanding the order of biochemical transformations psu.eduwikipedia.org.
Table 1: Fortimicin Biosynthesis Pathway Elucidation Using Blocked Mutants
| Biosynthetic Step | Key Intermediate(s) Accumulated by Blocked Mutants | Gene Cluster Involved (Putative) | Role of Blocked Mutant Analysis |
| Myo-inositol to Scyllo-inosose | Scyllo-inosose | fms genes | Identification of genes involved in initial cyclitol modification. |
| Scyllo-inosose to Scyllo-inosamine | Scyllo-inosamine | fms genes | Pinpointing the transamination step. |
| dTDP-glucosamine linkage to Scyllo-inosamine | Core pseudodisaccharide precursor | fms genes | Understanding the glycosidic bond formation. |
| Tailoring Modifications (e.g., methylation, epimerization) | Various modified cyclitol/sugar precursors | fms genes | Elucidating the sequence of functional group transformations. |
| Final Formation of Fortimicin B | Precursors to Fortimicin B | fms genes | Confirming the complete pathway and identifying late-stage enzymes. |
Strategies for Recombinant Production and Biosynthetic Pathway Engineering
The advancement of synthetic biology and metabolic engineering offers powerful tools for enhancing the production of valuable natural products like Aes-fortimicin B and for generating novel analogs. While Micromonospora species are the natural producers, engineering these organisms or transferring the biosynthetic machinery to more amenable heterologous hosts are key strategies.
The complete fortimicin biosynthetic gene cluster (fms) has been identified, providing the genetic blueprint for production psu.eduresearchgate.net. However, a comprehensive understanding of all biosynthetic steps and regulatory mechanisms is still an active area of research researchgate.net. Metabolic profiling, coupled with genetic studies, is essential for a deeper insight into gene-to-metabolite correlations, paving the way for effective pathway engineering researchgate.net.
Several strategies can be employed for recombinant production and pathway engineering:
Heterologous Expression: The entire fortimicin biosynthetic gene cluster can be cloned and expressed in a heterologous host, such as Escherichia coli or other Streptomyces species. This approach allows for production in a well-characterized and easily manipulated system, potentially overcoming limitations associated with the native producer, such as slow growth or complex regulatory networks researchgate.net. Successful heterologous expression requires identifying and transferring all necessary genes, including those for precursor supply and pathway regulation, and optimizing expression levels.
Genetic Manipulation of the Native Producer: The native producer, M. olivasterospora, can be engineered to increase fortimicin B yields. This can involve:
Promoter Engineering: Replacing native promoters of key biosynthetic genes with strong, constitutive promoters to enhance gene expression and metabolic flux researchgate.net.
Gene Inactivation: Knocking out genes involved in competing metabolic pathways or those responsible for producing undesirable byproducts can redirect carbon flow towards fortimicin B synthesis.
Regulatory Gene Manipulation: Activating or repressing specific regulatory genes that control the expression of the biosynthetic gene cluster can optimize production researchgate.net.
Combinatorial Biosynthesis and Mutasynthesis: These techniques involve modifying the biosynthetic pathway by introducing or altering specific genes or by feeding synthetic precursors to blocked mutants. This allows for the generation of novel fortimicin analogs with potentially improved properties or altered spectra of activity oup.comacs.org. For example, "mutasynthesis" involves supplying a blocked mutant with a synthetic precursor that it cannot produce itself, enabling the completion of the pathway and the formation of modified products acs.org.
While specific examples of engineered strains for this compound production are not detailed in the current literature, successful engineering of other aminoglycoside producers, such as the high-yield gentamicin (B1671437) B strain developed through genome sequencing, gene knockout, complementation, and promoter optimization in Micromonospora echinospora, exemplifies the potential of these approaches google.com. Such strategies provide a robust framework for developing efficient recombinant production systems for this compound and its derivatives.
Compound List:
this compound
Fortimicin B
Fortimicin A (Astromicin)
Myo-inositol
Scyllo-inosose
Scyllo-inosamine
dTDP-glucosamine
Chemical Synthesis and Advanced Derivative Chemistry of Aes Fortimicin B
Total Synthesis Approaches to Fortimicin (B10828623) B
The total synthesis of fortimicin B presents considerable challenges due to its complex stereochemistry and the presence of multiple functional groups. Researchers have devised innovative strategies to construct this pseudodisaccharide scaffold, which is composed of a fortamine core linked to a 6-epi-purpurosamine B moiety. A successful asymmetric total synthesis of fortimicin B has been reported, achieving the target molecule in 12 steps in the longest linear sequence from readily available starting materials. researcher.liferesearchgate.net
Key Fragment Syntheses: Fortamine and 6-epi-Purpurosamine B
The convergent synthesis of fortimicin B relies on the efficient preparation of its constituent fragments. researchgate.netresearchgate.net
The synthesis of the fortamine fragment, with its complex stereochemical arrangement, has been a significant hurdle. researcher.liferesearchgate.net An efficient method to overcome this challenge involves an enantioselective Cu(II)-catalyzed inverse-electron-demand Diels–Alder (IEDDA) reaction. researcher.liferesearchgate.netresearchgate.net This key reaction utilizes 2-pyrones and N-substituted 2-oxazolones to construct the core of the fortamine fragment with high stereocontrol, avoiding what was previously a lengthy and multi-step process. researcher.liferesearchgate.netresearchgate.net
The synthesis of the 6-epi-purpurosamine B fragment has been effectively achieved through a Cr(II)/Co(I)-mediated C-C bond coupling reaction. researcher.liferesearchgate.netresearchgate.net This method facilitates the coupling between an aldehyde and an alkyl halide, providing an efficient route to this essential sugar component of fortimicin B. researcher.liferesearchgate.netresearchgate.net An earlier total synthesis converted the 6-epi-purpurosamine B component into a sugar chloride, specifically 2,6-bis(2,4-dinitrophenylamino)-2,3,4,6,7-pentadeoxy-β-l-lyxo-heptopyranosyl chloride, for subsequent coupling. oup.com
Stereoselective Glycosylation Methodologies for α-Glycosidic Bond Construction (e.g., Gold(I)-catalyzed glycosylation)
The final and crucial step in the assembly of the fortimicin B molecule is the stereoselective formation of the α-glycosidic bond linking the fortamine and 6-epi-purpurosamine B fragments. researchgate.netresearchgate.net Gold(I)-catalyzed glycosylation has been successfully employed to achieve this stereoselective construction. researcher.liferesearchgate.netresearchgate.net This methodology provides a reliable means to form the desired α-linkage, completing the synthesis of the fortimicin B scaffold. An alternative approach has utilized the condensation of a partially protected fortamine B aglycone with the aforementioned sugar chloride to yield the desired product. oup.com
Semi-synthetic Modification Strategies for Fortimicin B
Semi-synthetic modifications of fortimicin B are undertaken to explore structure-activity relationships and to potentially develop derivatives with improved properties. These modifications often target the amino groups of the molecule.
The four amino groups on fortimicin B can be chemically differentiated, allowing for selective protection and subsequent modification. nih.gov For instance, 2'-N-benzyloxycarbonyl-, 2',6'-di-N-benzyloxycarbonyl-, 2'-N-tert-butoxycarbonyl-, 6'-N-tert-butoxycarbonyl-, and 2',6'-di-N-tert-butoxycarbonyl-fortimicin B have been prepared. nih.gov These selectively protected derivatives can then be used to synthesize other fortimicin analogues. nih.gov
Further modifications have focused on the 4-N position. A series of 4-N-acyl- and 4-N-alkyl-fortimicin B derivatives have been synthesized. nih.gov The 4-N-acyl derivatives were found to be relatively unstable under alkaline conditions and were subsequently converted to more stable 4-N-alkyl derivatives using diborane (B8814927). nih.gov The antibacterial activity of these derivatives is significantly influenced by the nature of the 4-N-substituent, with the presence of hydrophilic groups being important for activity. nih.gov Notably, 4-N-(2-aminoethyl)-, 4-N-(4-amino-2-hydroxybutyl)-, and 4-N-(2-hydroxy-4-methylaminobutyl)-fortimicin B were identified as some of the most potent compounds among the synthesized derivatives. nih.gov
Preparation of Protected Fortimicin B Derivatives for Further Functionalization
The selective functionalization of fortimicin B's multiple amino groups is a fundamental challenge in its derivative chemistry. To achieve regioselective modifications, researchers have developed methods to differentiate between the four amino groups on the fortimicin B scaffold. nih.gov
Key strategies involve the use of amine-protecting groups such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). Through controlled reaction conditions, it is possible to prepare a variety of selectively protected intermediates. For instance, researchers have successfully synthesized derivatives like 2'-N-benzyloxycarbonyl-fortimicin B and 6'-N-tert-butoxycarbonyl-fortimicin B. nih.gov It is also possible to create di-protected derivatives such as 2',6'-di-N-benzyloxycarbonyl-fortimicin B and 2',6'-di-N-tert-butoxycarbonyl-fortimicin B. nih.gov
These protected intermediates are crucial for subsequent chemical transformations, as they allow for the specific modification of the remaining unprotected amino groups. nih.gov For example, once the 2' and 6' positions are protected, the 4-N position becomes a prime target for glycylation or other acylations, leading to the synthesis of fortimicin A analogs. nih.gov
Table 1: Examples of Selectively Protected Fortimicin B Derivatives
| Derivative Name | Protecting Group(s) | Position(s) Protected | Reference |
|---|---|---|---|
| 2'-N-Benzyloxycarbonyl-fortimicin B | Benzyloxycarbonyl (Cbz) | 2'-N | nih.gov |
| 2',6'-Di-N-benzyloxycarbonyl-fortimicin B | Benzyloxycarbonyl (Cbz) | 2'-N, 6'-N | nih.gov |
| 2'-N-tert-Butoxycarbonyl-fortimicin B | tert-Butoxycarbonyl (Boc) | 2'-N | nih.gov |
| 6'-N-tert-Butoxycarbonyl-fortimicin B | tert-Butoxycarbonyl (Boc) | 6'-N | nih.gov |
Chemical Transformations for Generating 4-N-Substituted Fortimicin B Analogs
The 4-N position of fortimicin B has been a primary focus for chemical modification, as substituents at this position significantly influence the molecule's biological activity. nih.gov A common strategy involves the acylation of the 4-N position, which can be achieved after selectively protecting the other amino groups. These 4-N-acyl derivatives, however, can be unstable under alkaline conditions. nih.gov
To create more stable analogs, the 4-N-acyl derivatives can be reduced using reagents like diborane to yield 4-N-alkyl derivatives. nih.gov This two-step process allows for the introduction of a wide variety of substituents at the 4-N position. Research has shown that the nature of the 4-N-substituent is critical, with the presence of hydrophilic groups being necessary to confer activity to the derivatives. nih.gov
Examples of potent 4-N-substituted analogs include 4-N-(2-aminoethyl)-, 4-N-(4-amino-2-hydroxybutyl)-, and 4-N-(2-hydroxy-4-methylaminobutyl)-fortimicin B. nih.gov These modifications highlight the importance of introducing basic and hydrophilic functionalities at this position.
Investigations into Other Regioselective Derivatizations
While the 4-N position is a common site for modification, other positions on the fortimicin B molecule have also been targeted to explore structure-activity relationships. One notable modification is the O-demethylation at the 3-position. Treatment of fortimicin B with lithium in ethylamine (B1201723) results in the formation of 3-O-demethylfortimicin B. nih.gov
This 3-O-demethyl derivative serves as a new scaffold for further functionalization. Using methodologies similar to those developed for the parent compound, researchers have synthesized analogs such as 3-O-demethylfortimicin A and various 4-N-acyl-3-O-demethylfortimicin B derivatives. nih.gov These studies indicate that modifications at the 3-O-position can significantly impact the compound's activity spectrum. nih.gov
Another approach to regioselective modification involves the acylation of the 1-N position. While this is more challenging due to the reactivity of other amino groups, selective 1-N-acylation can be achieved by controlling the reaction conditions, such as by treating acid addition salts of the aminoglycoside with a limited amount of an acylating agent. nih.gov
Design and Synthesis of Novel Fortimicin B Analogs for Research Purposes
The design and synthesis of novel fortimicin B analogs are often driven by the need to understand its structure-activity relationships (SAR) and to develop compounds with improved therapeutic profiles. researchgate.net The fortimicin class of aminoglycosides is of particular interest because they exhibit potent activity, including against some resistant bacterial strains, and have shown lower toxicity profiles compared to other common aminoglycosides. researchgate.netresearchgate.net
Synthetic efforts are not only focused on semi-synthetic modifications of the natural product but also on the total synthesis of fortimicin B and its analogs. researchgate.netresearcher.life An efficient total synthesis provides a platform for creating a wide range of derivatives that are not accessible through simple modification of the natural product. researchgate.net For example, a recent asymmetric total synthesis of fortimicin B was achieved in 12 steps, which opens the door for future investigations into the SAR of fortimicins. researchgate.netresearcher.life
The rationale for designing specific analogs often involves modifying key functional groups to probe their importance. For instance, the synthesis of 4-de-N-methylfortimicin A analogs revealed that the 4-N-methyl group is essential for antibacterial activity, as its removal led to a loss of useful biological activity. nih.gov Similarly, the synthesis of 3-O-demethylfortimicin A showed significantly increased activity against certain strains of Pseudomonas aeruginosa compared to fortimicin A, demonstrating that subtle structural changes can lead to important changes in biological function. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Aes-fortimicin B | |
| Fortimicin A | |
| Fortimicin B | |
| Fortimicin C | |
| Fortimicin D | |
| Fortimicin KE | |
| 2'-N-Benzyloxycarbonyl-fortimicin B | |
| 2',6'-Di-N-benzyloxycarbonyl-fortimicin B | |
| 2'-N-tert-Butoxycarbonyl-fortimicin B | |
| 6'-N-tert-Butoxycarbonyl-fortimicin B | |
| 2',6'-Di-N-tert-butoxycarbonyl-fortimicin B | |
| 4-N-(2-Aminoethyl)-fortimicin B | |
| 4-N-(4-amino-2-hydroxybutyl)-fortimicin B | |
| 4-N-(2-hydroxy-4-methylaminobutyl)-fortimicin B | |
| 3-O-demethylfortimicin B | |
| 3-O-demethylfortimicin A | |
| 4-N-sarcosyl-3-O-demethylfortimicin B | |
| 4-N-beta-alanyl-3-O-demethylfortimicin B | |
| 4-N-(beta-aminoethyl)-3-O-demethylfortimicin B | |
| 4-de-N-methylfortimicin A | |
| 4-de-N-methyl-4-N-(beta-aminoethyl)-4-N-ethylfortimicin B |
Molecular Mechanisms of Action of Aes Fortimicin B
Interaction with Bacterial Ribosomes and Protein Synthesis Inhibition
Aes-fortimicin B exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the formation of the initiation complex and subsequent elongation of the polypeptide chain. The primary consequences of this interaction include the misreading of messenger RNA (mRNA) and the premature termination of protein synthesis, ultimately leading to the cessation of bacterial growth and viability. ontosight.aijmb.or.kr
Specific Binding Sites on the 30S Ribosomal Subunit
Aminoglycoside antibiotics, including this compound, are known to bind to specific sites on the bacterial 30S ribosomal subunit. This binding primarily occurs within the decoding center of the 16S ribosomal RNA (rRNA), in close proximity to the A-site where transfer RNAs (tRNAs) bind. mdpi.comnih.gov Structural studies of other aminoglycosides reveal interactions with conserved nucleotides in helix 44 (h44) and helix 45 (h45) of the 16S rRNA, which are critical for accurate codon-anticodon recognition. mdpi.comnih.govrcsb.org While specific high-resolution structural data for this compound binding to the 30S subunit is not extensively detailed in the provided search results, its classification as an aminoglycoside strongly suggests a similar binding mode.
Modulation of Polyuridylic Acid-Directed Phenylalanine Polymerization
In vitro studies with related fortimicins have shown that Fortimicin (B10828623) A inhibits polyuridylic acid (poly(U))-directed phenylalanine polymerization. nih.govnih.gov This assay measures the ribosome's ability to synthesize a polypeptide (phenylalanine) based on a synthetic mRNA template (poly(U)). The inhibition of this process by aminoglycosides indicates a disruption of the translation machinery's ability to read mRNA and recruit the correct aminoacyl-tRNAs. Specific data for this compound in this particular assay were not found in the provided search results.
Induction of mRNA Misreading and its Molecular Basis
A key mechanism of action for aminoglycosides is the induction of mRNA misreading. ontosight.aijmb.or.kr By binding to the 30S subunit, these antibiotics destabilize the correct codon-anticodon interaction between mRNA and tRNA. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and non-functional proteins. jmb.or.krmdpi.com The molecular basis for this misreading involves conformational changes induced in the ribosome, particularly at the decoding center, which reduces the fidelity of tRNA selection. mdpi.comnih.gov While specific molecular details for this compound are not explicitly detailed, this is a characteristic effect of aminoglycosides.
Differential Effects on Natural mRNA-Programmed Protein Synthesis by Fortimicin A vs. Fortimicin B
Research comparing Fortimicin A and Fortimicin B has revealed distinct effects on protein synthesis directed by natural mRNA. Fortimicin A demonstrated a weak inhibitory effect on polymerization with natural mRNA, whereas Fortimicin B exhibited a strong stimulatory effect. nih.govnih.gov This difference highlights how structural variations between related compounds can lead to divergent impacts on ribosomal function. This compound, being a derivative of Fortimicin B, may exhibit a mechanism closer to Fortimicin B in this specific context, though direct comparative data for this compound are limited.
Influence on 70S Ribosome Dissociation
Both Fortimicin A and Fortimicin B have been shown to inhibit the dissociation of 70S ribosomes into their 30S and 50S subunits. nih.govnih.gov This stabilization of the 70S complex is a common feature of aminoglycosides, which can interfere with ribosome recycling and the availability of subunits for new rounds of translation initiation. While specific studies on this compound's effect on 70S ribosome dissociation were not found, its structural relation to fortimicins suggests a similar inhibitory action.
Comparative Binding Studies with Other Aminoglycoside Antibiotics
Comparative binding studies indicate that neither Fortimicin A nor Fortimicin B were able to displace other well-characterized aminoglycosides, such as dihydrostreptomycin, tobramycin (B1681333), or gentamicin (B1671437), from their binding sites on the 70S particle. nih.gov This suggests that while fortimicins bind to the aminoglycoside binding site, they may not compete directly or may occupy a slightly different but overlapping region. Further comparative binding studies specifically involving this compound with other aminoglycosides would be needed to fully elucidate its binding profile.
Cellular Uptake and Intracellular Trafficking in Bacterial Systems
For this compound to exert its effects, it must first traverse the bacterial cell envelope and enter the cytoplasm where the ribosomes are located. The mechanisms of uptake differ between Gram-positive and Gram-negative bacteria due to their distinct cell wall structures.
Outer Membrane Passage (Gram-Negative Bacteria): Gram-negative bacteria possess an outer membrane that acts as a significant barrier. Aminoglycosides, being relatively small and hydrophilic molecules, generally diffuse through the aqueous channels formed by porins in this outer membrane (2, 10). This passage is typically a passive process.
Cytoplasmic Membrane Transport: Once across the outer membrane, this compound must cross the bacterial cytoplasmic membrane to reach its intracellular target. This transport across the cytoplasmic membrane is an active, energy-dependent process (10). It is often described as being facilitated by carrier-mediated transport systems that are normally involved in the uptake of essential solutes (10). Furthermore, this uptake mechanism is known to be oxygen-dependent (2). This active transport allows the antibiotic to accumulate within the bacterial cell, often to concentrations higher than those found in the extracellular environment (9).
Intracellular Trafficking to the Ribosome: Following entry into the cytoplasm, this compound's "intracellular trafficking" primarily involves its movement through the aqueous environment of the cytoplasm to reach the ribosomes. The primary destination is the 30S ribosomal subunit, where it binds and initiates its inhibitory action. There is no evidence from the provided search results suggesting complex intracellular compartmentalization or specific protein-mediated trafficking within the bacterial cytoplasm beyond diffusion to the ribosomal machinery.
Table 2: Bacterial Cellular Uptake Mechanisms for Aminoglycosides
| Bacterial Cell Envelope Component | General Mechanism of Entry for Aminoglycosides | Notes |
| Outer Membrane (Gram-negative) | Diffusion through porin channels | Passive process for hydrophilic molecules. |
| Cytoplasmic Membrane | Active, oxygen-dependent transport | Carrier-mediated system, utilizes cellular energy to move against gradient. |
Structure Activity Relationships Sar of Aes Fortimicin B and Its Chemical Analogs
Correlating Specific Structural Motifs with Molecular Activity
The fortimicin (B10828623) scaffold is characterized by a pseudodisaccharide structure, comprising a fortamine moiety and a 6-epi-purpurosamine B moiety linked via an α-glycosidic bond. Modifications to various parts of this core structure have been explored to elucidate their impact on antibacterial efficacy. Studies have indicated that the presence of specific functional groups and the stereochemistry of these moieties are critical for binding to the bacterial ribosome, the primary target of aminoglycosides. For instance, the complete 4-N-methyl group on the fortamine moiety has been identified as essential for antibacterial activity; its absence or modification significantly diminishes or abolishes biological activity nih.gov.
Impact of the Fortamine Moiety on Biological Properties
The fortamine moiety, a novel 1,4-diaminocyclitol, is a distinguishing feature of fortimicins acs.orgjst.go.jpnih.gov. Research suggests that the specific stereochemistry and the presence of amino and methylamino groups on the fortamine ring are vital for the molecule's interaction with the bacterial ribosome nih.govoup.com. Modifications to the fortamine structure, such as de-methylation or alterations in the arrangement of amino groups, can profoundly affect the compound's potency and spectrum of activity. The conformation of the fortamine ring itself, which can adopt a chair conformation, plays a role in its interaction with the target nih.govoup.com.
Effects of N-Substitution at Position 4 on Fortimicin B Activity
Modifications at the N-4 position of the fortamine moiety have been extensively investigated. It has been demonstrated that the presence of the 4-N-methyl group is crucial for activity nih.gov. Further derivatization at this position, such as N-acylation or N-alkylation, has yielded compounds with varying antibacterial profiles nih.govresearchgate.netnih.gov. For example, the introduction of hydrophilic groups at the 4-N position has been shown to be necessary for conferring activity on derivatives, with compounds like 4-N-(2-aminoethyl)-, 4-N-(4-amino-2-hydroxybutyl)-, and 4-N-(2-hydroxy-4-methylaminobutyl)-fortimicin B exhibiting notable potency nih.govresearchgate.net. Conversely, certain N-sulfonyl derivatives have been found to be devoid of antibacterial activity researchgate.net.
Table 1: Impact of N-4 Substitution on Fortimicin B Activity
| Derivative of Fortimicin B | Substitution at N-4 Position | Relative Antibacterial Activity | Reference |
| Fortimicin B (Parent) | Methyl | Potent | nih.govnih.gov |
| 4-de-N-methylfortimicin B | None | No useful activity | nih.gov |
| 4-N-acylfortimicin B | Acyl | Variable, often unstable | nih.govnih.gov |
| 4-N-alkylfortimicin B | Alkyl | Variable | nih.govresearchgate.net |
| 4-N-(2-aminoethyl) | 2-aminoethyl | Potent | nih.govresearchgate.net |
| 4-N-(4-amino-2-hydroxybutyl) | 4-amino-2-hydroxybutyl | Potent | nih.govresearchgate.net |
| 4-N-(2-hydroxy-4-methylaminobutyl) | 2-hydroxy-4-methylaminobutyl | Potent | nih.govresearchgate.net |
| 4-N-(2-aminoethanesulfonyl) | 2-aminoethanesulfonyl | Devoid of activity | researchgate.net |
| 4-N-(p-aminobenzenesulfonyl) | p-aminobenzenesulfonyl | Devoid of activity | researchgate.net |
Three-Dimensional Structure-Activity Relationship Models and Conformational Dynamics
Elucidating the three-dimensional structure of fortimicins and their interaction with the bacterial ribosome is key to understanding their SAR. NMR studies have indicated that the fortamine ring in fortimicin A adopts a chair conformation, which is an inverted form compared to that of fortimicin B free base nih.gov. Computational modeling, including empirical force-field calculations and Nuclear Overhauser Enhancement (NOE) data, has been employed to clarify the relative orientation of the fortamine and 6-epi-purpurosamine B rings around the glycosidic linkage nih.gov. These studies contribute to building 3D SAR models that explain how structural nuances dictate biological activity. The stability of these molecules in solution and their potential conformational dynamics are also important considerations for their interaction with biological targets nih.gov.
Computational Approaches for SAR Prediction and Lead Optimization
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for predicting the activity of novel fortimicin analogs and guiding lead optimization efforts mdpi.comsemanticscholar.orggoogle.com. By correlating specific molecular descriptors with observed biological activity, QSAR models can identify key structural features that enhance potency or alter the spectrum of activity. These in silico approaches can rapidly screen large libraries of potential compounds, accelerating the drug discovery process. For example, inductive QSAR descriptors have been used to distinguish compounds with antibacterial activity, demonstrating the utility of computational chemistry in this field mdpi.comsemanticscholar.org. Furthermore, molecular docking studies can provide insights into the binding modes of fortimicin analogs to their ribosomal targets, aiding in the rational design of improved drug candidates mdpi.com.
Compound List:
Aes-fortimicin B
Fortimicin B
Fortimicin A
Fortimicin C
Fortimicin D
Fortimicin KE
Sporaricins A and B
Istamycin C1
3-O-Demethylfortimicin B
3-O-Demethyl-2,3-di-epi-Fortimicin B
Amikacin
Isepamicin
Arbekacin
Netilmicin
Sisomicin
Butirosin A
Butirosin B
Dactimicin
Destomycin A
Destomycin B
Dibekacin
Dihydrostreptomycin
Etimicin
Fortimicin AE
Fortimicin AH
Fortimicin AI
Fortimicin AK
Fortimicin AL
Fortimicin AM
Fortimicin AN
Fortimicin AO
Fortimicin AP
Fortimicin AQ
Fortimicin AS
Pactamycin
Hybrimycins
BB K-311
BB-K 28
6′- N -methyl-sisomicin
6′- N -ethyl-netilmicin
6′- N -methyl-amikacin
4′-deoxy-6′- N -methyl-amikacin
N-3″-guanidino kanamycin A
Plazomicin
Pyranmycin
Mechanisms of Bacterial Resistance to Fortimicin B
Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)
The most prevalent mechanism of acquired resistance to aminoglycosides is the production of aminoglycoside-modifying enzymes (AMEs). mjima.org These enzymes catalyze the covalent modification of the antibiotic, leading to a structurally altered molecule with diminished affinity for its ribosomal target. nih.gov There are three main classes of AMEs: aminoglycoside N-acetyltransferases (AACs), aminoglycoside O-phosphotransferases (APHs), and aminoglycoside O-nucleotidyltransferases (ANTs). mjima.orgnih.govmdpi.com
Fortimicin (B10828623) B is a substrate for specific aminoglycoside acetyltransferases, namely those that modify the 3-amino and 6'-amino groups.
AAC(3) Enzymes: This class of enzymes was one of the first to be identified as conferring resistance to fortimicin. mdpi.com They catalyze the acetylation of the 3-amino group of the fortimicin molecule.
AAC(6′) Enzymes: The susceptibility of fortimicin to 6'-N-acetyltransferases can vary depending on the specific enzyme subtype. For instance, the AAC(6')-Ie domain of the bifunctional enzyme AAC(6')-Ie/APH(2”)-Ia, commonly found in Gram-positive cocci, is known to confer resistance to fortimicin. nih.gov In contrast, the monofunctional AAC(6')-Im enzyme does not provide resistance to fortimicin. microbialcell.comnih.gov Structural docking studies suggest that this difference in activity may be due to a less productive binding orientation of fortimicin within the active site of the AAC(6')-Im enzyme. microbialcell.comnih.gov
Table 1: Specificity of Selected AAC Enzymes for Fortimicin
| Enzyme | Activity on Fortimicin | Reference |
|---|---|---|
| AAC(3) | Confers resistance | mdpi.com |
| AAC(6')-Ie | Confers resistance | nih.gov |
| AAC(6')-Im | No resistance conferred | microbialcell.comnih.gov |
A key structural feature of fortimicin B is the absence of hydroxyl groups at the 3' and 4' positions, and the lack of a 2''-hydroxyl group, which are the primary targets for other common classes of AMEs. nih.gov Consequently, fortimicin B is inherently insensitive to inactivation by:
Aminoglycoside Phosphotransferases (APHs): Such as APH(3'), which modifies the 3'-hydroxyl group of other aminoglycosides like kanamycin (B1662678).
Aminoglycoside Nucleotidyltransferases (ANTs): Including ANT(2'') and ANT(4'), which adenylate the 2''-hydroxyl and 4'-hydroxyl groups, respectively. nih.gov
This inherent resistance to several common AMEs gives fortimicin an advantage over other aminoglycosides that are susceptible to a wider range of enzymatic modifications.
The evolution of antibiotic resistance has led to the emergence of bifunctional enzymes, which possess two distinct enzymatic domains on a single polypeptide chain. Several of these enzymes have been shown to inactivate fortimicin.
AAC(3)-Ib/AAC(6')-Ib': This bifunctional enzyme, identified in Pseudomonas aeruginosa, consists of two acetyltransferase domains. The AAC(3)-Ib domain exhibits high specificity for gentamicin (B1671437) and fortimicin A, while the AAC(6')-Ib' domain has a much broader substrate range. researchgate.net
AAC(6')-Ie/APH(2”)-Ia: Found predominantly in Gram-positive bacteria like Enterococcus and Staphylococcus, this enzyme possesses both an acetyltransferase and a phosphotransferase domain. The AAC(6')-Ie domain is responsible for the acetylation and subsequent inactivation of fortimicin. nih.govactanaturae.ru
Ribosomal Modifications Conferring Resistance
Alterations of the bacterial ribosome, the site of action for aminoglycosides, represent another crucial mechanism of resistance. asm.orgsci-hub.se These modifications prevent or reduce the binding affinity of fortimicin B, thereby allowing protein synthesis to continue unimpeded.
Fortimicin B, like other aminoglycosides, binds to the A site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. sci-hub.seontosight.ai Point mutations in the nucleotide sequence of the 16S rRNA gene (rrs) can lead to structural changes in this binding site, resulting in decreased antibiotic affinity and resistance. mcmaster.caembopress.org For example, specific mutations in a highly conserved region of the 16S rRNA, such as the 1409-1491 base pair in Escherichia coli, have been shown to confer resistance to a broad range of aminoglycosides. embopress.org While this mechanism is well-established for the aminoglycoside class, specific mutations that exclusively confer resistance to fortimicin B are less commonly reported than enzymatic modifications or methyltransferase activity.
A clinically significant mechanism for high-level resistance to fortimicin B is the post-transcriptional methylation of the 16S rRNA. asm.orgasm.org This modification is carried out by a family of enzymes known as 16S rRNA methyltransferases, which are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among pathogenic bacteria. asm.org
These enzymes typically methylate a specific nucleotide within the A site of the 16S rRNA, most commonly the N7 position of guanine (B1146940) at position 1405 (G1405) or the N1 position of adenine (B156593) at position 1408 (A1408). asm.orgnih.gov This methylation sterically hinders the binding of fortimicin and other related aminoglycosides, leading to high-level resistance. asm.org
Table 2: Key 16S rRNA Methyltransferases Conferring Resistance to Fortimicin
| Methyltransferase Gene | Target Nucleotide | Resistance Spectrum Includes Fortimicin | Reference |
|---|---|---|---|
| armA | G1405 | Yes | asm.orgasm.org |
| rmtA | G1405 | Yes | asm.org |
| rmtB | G1405 | Yes | asm.org |
| rmtC | G1405 | Yes | asm.org |
| rmtD | G1405 | Yes | asm.org |
| rmtF | G1405 | Yes | asm.orgresearchgate.net |
| fmrO | G1405 | Yes | asm.org |
The emergence and spread of these methyltransferase genes, such as armA and various rmt genes, pose a serious threat to the clinical utility of fortimicin B and other 4,6-disubstituted aminoglycosides. asm.orgasm.org
Reduced Intracellular Accumulation: Efflux Pumps and Membrane Permeabilization
One of the primary strategies bacteria employ to resist the effects of fortimicin B is to limit its accumulation within the cell. This is achieved by actively pumping the antibiotic out of the cell or by reducing the permeability of the bacterial membrane, thus preventing the drug from reaching its ribosomal target.
Efflux Pumps:
Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics like fortimicin B, from the bacterial cytoplasm. In Gram-negative bacteria such as Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired resistance.
The MexXY-OprM System: Research has identified the MexXY-OprM efflux system as a key player in aminoglycoside resistance in P. aeruginosa. nih.gov This pump is particularly significant because it can confer resistance to aminoglycosides that are not susceptible to modification by common aminoglycoside-modifying enzymes, a category that includes fortimicin. nih.govasm.org Upregulation of the mexXY operon, which codes for the core components of this pump, leads to increased extrusion of fortimicin from the cell. nih.govasm.org This mechanism is responsible for varying levels of resistance to numerous aminoglycosides. asm.org Studies have shown that the overexpression of mexY can result in a 4- to 16-fold increase in the minimum inhibitory concentration (MIC) for fortimicin. nih.gov The MexXY pump's role is crucial in the emergence of resistance in clinical settings, especially in chronic infections like those seen in cystic fibrosis patients. nih.govasm.org
Cooperation with Other Pumps: In some instances, resistance is amplified by the simultaneous overexpression of multiple efflux systems. For example, isolates of P. aeruginosa have been found to co-express both the MexXY-OprM and MexAB-OprM pumps. nih.gov While MexXY-OprM is the primary pump for aminoglycoside efflux, this co-expression can lead to even higher levels of resistance to a broader range of antibiotics. nih.gov
Table 1: Impact of MexXY-OprM Upregulation on Fortimicin MIC in P. aeruginosa
| Resistance Mechanism | Fold Increase in Fortimicin MIC | Reference |
| Upregulation of MexXY-OprM | 4- to 16-fold | nih.gov |
| Upregulation of MexXY-OprM | 2- to >16-fold | asm.org |
Membrane Permeabilization:
The outer membrane of Gram-negative bacteria serves as a natural barrier, restricting the entry of many antibiotics. ubc.ca Alterations in this membrane's permeability can significantly contribute to resistance against fortimicin B.
Porin Alterations: While aminoglycosides are generally thought to cross the outer membrane via a self-promoted uptake mechanism rather than through porin channels due to their size, changes in the outer membrane structure, including porin expression, can indirectly affect antibiotic uptake. mdpi.com For instance, mutations in genes like oprF, which codes for a major outer membrane porin in P. aeruginosa, can alter membrane stability and permeability, contributing to resistance. mdpi.com
Lipopolysaccharide (LPS) Modifications: The initial interaction of aminoglycosides with the bacterial cell involves the displacement of divalent cations that bridge adjacent lipopolysaccharide (LPS) molecules in the outer membrane. Mutations in genes involved in LPS biosynthesis can alter the structure of the LPS, reducing the binding affinity of fortimicin B and thereby impairing its uptake. asm.org Screening of P. aeruginosa mutant libraries has identified that mutations in various genes involved in LPS synthesis can lead to reduced susceptibility to aminoglycosides. asm.org
Altered Membrane Potential: The transport of aminoglycosides across the inner cytoplasmic membrane is an energy-dependent process that relies on the electron transport chain and a sufficient transmembrane electrical potential. asm.org Mutations in genes related to energy metabolism, such as those encoding components of the cytochrome chain, can decrease this potential. asm.org A reduced membrane potential impairs the uptake of fortimicin B into the cytoplasm, leading to a state of low-level resistance. asm.org
Adaptive Resistance Phenotypes and Their Molecular Basis
Adaptive resistance is a transient and reversible form of antibiotic tolerance that is not caused by stable genetic mutations but rather by temporary changes in gene expression in response to environmental cues, such as exposure to sub-lethal concentrations of an antibiotic. nih.govnih.gov This phenomenon is particularly relevant for aminoglycosides.
Phenotypic Characteristics:
When bacteria like P. aeruginosa are exposed to aminoglycosides, they can exhibit adaptive resistance, which allows them to survive in the presence of the antibiotic. nih.gov This resistance is typically lost after a few generations once the antibiotic is removed. nih.gov This phenotype is characterized by a rapid emergence of resistance upon antibiotic challenge and its quick reversal in an antibiotic-free environment. nih.gov
Molecular Basis:
The molecular underpinnings of adaptive resistance are complex and involve a coordinated cellular response.
Epigenetic Inheritance and Gene Expression Noise: Theoretical models and experimental evidence suggest that adaptive resistance relies on epigenetic inheritance and heterogeneity (noise) in gene expression. nih.govnih.gov Within a bacterial population, there is natural variability in the expression of regulatory genes. When challenged with an antibiotic, cells that happen to have a higher expression of resistance-related genes, such as those for efflux pumps, are more likely to survive. This expression state can be epigenetically inherited by daughter cells for a short period, allowing the population to adapt. nih.govnih.gov
Role of Efflux Pumps: The expression of efflux pumps, like the MexXY-OprM system, is a cornerstone of adaptive resistance to aminoglycosides. nih.gov Exposure to the antibiotic can trigger a regulatory cascade that increases the expression of the pump, allowing the bacteria to tolerate the drug. The MexXY system has been shown to be necessary for the adaptive resistance of P. aeruginosa to aminoglycosides. nih.gov
Metabolic Cost and Reversibility: The overexpression of efflux pumps and other resistance mechanisms comes at a metabolic cost, often leading to slower cell growth. nih.govnih.gov This energetic burden is believed to be the driving force behind the reversibility of adaptive resistance. Once the antibiotic pressure is removed, cells that revert to a lower, less costly level of efflux pump expression have a growth advantage and quickly outcompete the resistant cells. nih.govnih.gov
Advanced Analytical Methodologies in Aes Fortimicin B Research
Chromatographic Techniques for Research Applications
Chromatography is a fundamental tool in the analysis of Aes-fortimicin B and related compounds, enabling the separation and quantification of these complex molecules.
High-Performance Liquid Chromatography (HPLC) for Purity, Isolation, and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fortimicin-related compounds. researchgate.net Due to the lack of a strong chromophore in aminoglycosides, detection often requires derivatization or specialized detectors. mdpi.comsav.sk A common derivatization agent is 2,4-dinitrofluorobenzene, which allows for UV detection. jst.go.jp Alternatively, indirect fluorescence detection can be employed. This method involves the displacement of a fluorescent molecule, like L-tryptophan, from a copper(II) complex by the aminoglycoside, leading to a measurable increase in fluorescence. capes.gov.br
For quantitative analysis in research settings, such as fermentation broths or biological samples, HPLC methods are invaluable. For instance, a method developed for fortimicin (B10828623) A, a closely related compound, achieved a limit of quantification of approximately 1.6 ng/mL in culture broth with high precision and accuracy. nih.gov The use of ion-pairing reagents like pentafluoropropionic acid (PFPA) is often necessary to achieve good chromatographic separation of these highly polar compounds on reverse-phase columns. nih.govresearchgate.net Chiral columns, such as those bonded with teicoplanin, have been successfully used to resolve epimeric mixtures of fortimicin B and its analogs. nih.gov
Table 1: Exemplary HPLC Conditions for Fortimicin Analog Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Macrocyclic glycopeptide (teicoplanin)-bonded chiral column | nih.gov |
| Mobile Phase | Pentafluoropropionic acid (PFPA) mediated ion-pairing chromatography | nih.gov |
| Detection | Electrospray Ionization-Ion Trap-Mass Spectrometry (ESI-ion trap-MS/MS) | nih.gov |
| Application | Separation of fortimicin B epimers (FOR-KH, FOR-KR, and FOR-B) | nih.gov |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Synthetic and Biosynthetic Intermediate Analysis
Thin-Layer Chromatography (TLC) serves as a fundamental and rapid technique for monitoring the progress of chemical reactions and analyzing the components of fermentation beers containing fortimicins. nih.govcore.ac.uk Different stationary phases, such as silica (B1680970) gel and carbon, have been used to confirm the novelty of fortimicins A and B. nih.gov Paper chromatography has also been employed in the initial characterization and separation of fortimicin compounds from fermentation products. nih.gov
Gas Chromatography (GC) is primarily used for the analysis of volatile derivatives of non-volatile compounds like aminoglycosides. In the context of fortimicin research, GC, often coupled with mass spectrometry (GC-MS), can be applied to analyze trimethylsilyl (B98337) derivatives of intermediates in synthetic pathways or degradation products. openaccessjournals.comgoogle.com This is particularly useful in structure-activity relationship studies where precise characterization of synthetic analogs is required. openaccessjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Structural Elucidation, Metabolite Profiling, and Trace Analysis in Complex Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of aminoglycosides due to its high sensitivity and specificity. researchgate.netmdpi.com This method is particularly effective for identifying and quantifying fortimicin congeners in complex mixtures like fermentation broths. nih.gov The use of an ion-pairing agent like pentafluoropropionic acid in the mobile phase allows for efficient separation, and electrospray ionization (ESI) is a suitable interface for generating ions for mass analysis. nih.govresearchgate.net
In biosynthetic studies, LC-MS/MS is used to trace the production of various fortimicin-related compounds by wild-type and mutant microbial strains. jmb.or.kr By operating the mass spectrometer in Selected Reaction Monitoring (SRM) mode, specific mass transitions from a protonated parent ion to a characteristic product ion can be monitored for each congener. jmb.or.kr For fortimicin B, a characteristic transition is from m/z 349.3 to m/z 126.1. jmb.or.kr This technique has been instrumental in identifying numerous natural pseudodisaccharide analogs of fortimicin. nih.gov Furthermore, LC-MS/MS is crucial for metabolite profiling in various biological matrices, aiding in the understanding of the compound's metabolic fate. researchgate.net
Spectroscopic Methods for Structural and Mechanistic Research
Spectroscopic techniques are indispensable for the detailed structural characterization of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy (PMR, CMR) for Detailed Structural and Conformational Assignment
The definitive structures of fortimicins A and B were established through a combination of chemical and spectroscopic methods, with Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role. jst.go.jpnih.gov ¹³C NMR (CMR) is particularly powerful for the structural elucidation of aminoglycoside antibiotics. acs.org Detailed analysis of the NMR spectra allows for the complete assignment of all proton and carbon signals, which in turn reveals the connectivity of atoms and the stereochemistry of the molecule. nih.gov These assignments are critical for confirming the structure of new synthetic derivatives and for studying the conformational dynamics of the molecule in solution.
Table 2: Reported ¹³C NMR Chemical Shifts for Fortimicin Analogs
| Compound | Measurement Conditions | Reported Use | Source |
|---|---|---|---|
| Fortimicin KF | Deuterium oxide solution (pD=10.7), JEOL PFT-100A spectrometer | Structural Elucidation | google.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragment Identification in Degradation and SAR Studies
Mass Spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns of fortimicin B and its derivatives. jst.go.jpnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. google.com
In structure-activity relationship (SAR) studies, MS is used to confirm the identity of newly synthesized analogs. Fragmentation analysis helps to pinpoint where modifications have occurred on the parent molecule. For example, in the analysis of fortimicin congeners, specific product ions are indicative of certain structural motifs. The transition of the protonated parent ion of fortimicin B (m/z 349.3) to a product ion of m/z 126.1 is a characteristic fragmentation pattern used for its identification. jmb.or.kr This level of detailed structural information is essential for correlating specific structural features with biological activity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,4-dinitrofluorobenzene |
| 4-N-(2-Aminoethanesulfonyl)fortimicin B (this compound) |
| Fortimicin A |
| Fortimicin B |
| Fortimicin KF |
| L-tryptophan |
| Pentafluoropropionic acid (PFPA) |
Circular Dichroism (CD) for Chiral and Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a crucial analytical technique for elucidating the stereochemistry of chiral molecules like this compound. numberanalytics.com This method relies on the differential absorption of left and right-circularly polarized light by optically active molecules. libretexts.orgwikipedia.org The resulting CD spectrum provides information about the molecule's three-dimensional structure, which is fundamental to its biological activity. numberanalytics.comlibretexts.org
The chiral centers within the fortamine and aminated sugar moieties of this compound give rise to a characteristic CD spectrum. The Cotton effect, which is the differential absorption of the polarized light, can be either positive or negative and is a direct measure of the molecule's chirality. numberanalytics.com By analyzing the CD spectrum, researchers can determine the absolute configuration of the stereocenters within this compound. numberanalytics.comnih.gov This is often achieved by comparing the experimental spectrum to that of a reference compound with a known stereochemistry or through theoretical calculations. numberanalytics.comrsc.org
Furthermore, CD spectroscopy is a sensitive tool for monitoring conformational changes in this compound that may occur upon interaction with its biological target, the bacterial ribosome. libretexts.org Such changes in the CD spectrum can provide insights into the binding mechanism and the structural dynamics of the drug-target complex. The technique can also be used to assess the enantiopurity of synthetic batches of this compound, ensuring the desired stereoisomer is the dominant form. nih.gov
Table 1: Application of Circular Dichroism in this compound Analysis
| Parameter Analyzed | Significance in this compound Research |
| Absolute Configuration | Confirms the correct three-dimensional arrangement of atoms, which is essential for its antibacterial activity. |
| Conformational Changes | Provides insights into how the molecule's shape changes upon binding to the bacterial ribosome. |
| Enantiomeric Purity | Ensures the quality and consistency of synthetically produced this compound. |
| Chiral Integrity | Verifies that the chiral centers of the molecule remain intact during chemical modifications or formulation processes. |
Bioanalytical Assays for Mechanistic and Resistance Studies
In Vitro Bacterial Protein Synthesis Assays
In vitro bacterial protein synthesis assays are fundamental for understanding the mechanism of action of antibiotics like this compound. ontosight.ai These assays utilize cell-free extracts from bacteria, typically E. coli, which contain all the necessary components for transcription and translation, including ribosomes, tRNA, and various protein factors. thermofisher.comthermofisher.com By adding a DNA template encoding a reporter protein, researchers can measure the rate of protein synthesis in the presence and absence of the antibiotic.
This compound, like other aminoglycosides, is known to inhibit bacterial protein synthesis. ontosight.ai In these assays, the addition of this compound to the reaction mixture is expected to cause a dose-dependent decrease in the amount of synthesized protein. This inhibition can be quantified by measuring the activity or amount of the reporter protein, such as luciferase or a fluorescent protein. The results from these assays provide direct evidence of the antibiotic's inhibitory effect on the core process of protein production in bacteria. frontiersin.org
These cell-free systems offer several advantages for studying this compound. They allow for precise control over the experimental conditions and the concentration of each component. thermofisher.com Furthermore, they can be used to investigate the effects of the antibiotic on the synthesis of specific proteins and to pinpoint which stage of protein synthesis (initiation, elongation, or termination) is most affected. microbenotes.com
Table 2: Components of a Typical In Vitro Bacterial Protein Synthesis Assay
| Component | Function |
| Bacterial Cell Lysate | Provides ribosomes, translation factors, and other necessary machinery for protein synthesis. thermofisher.com |
| DNA Template | Encodes the reporter protein to be synthesized. |
| Amino Acids | The building blocks of the new protein. |
| Energy Source (ATP, GTP) | Powers the enzymatic reactions of transcription and translation. thermofisher.com |
| This compound | The compound being tested for its inhibitory effect. |
| Reporter System | Allows for the quantification of the synthesized protein (e.g., luciferase assay, fluorescence measurement). |
Ribosome-Binding Assays
Ribosome-binding assays are employed to directly investigate the interaction between this compound and its primary target, the bacterial ribosome. ontosight.ai These assays are critical for confirming that the antibiotic binds to the ribosome and for determining the affinity and specificity of this interaction. A common approach involves using a radiolabeled or fluorescently tagged version of this compound.
In a typical experiment, bacterial ribosomes (often the 70S ribosome or its 30S subunit) are incubated with the labeled this compound. nih.gov The mixture is then passed through a filter that retains the ribosomes and any bound antibiotic. The amount of radioactivity or fluorescence on the filter is then measured to quantify the extent of binding. Competition assays can also be performed where a known ribosome-binding antibiotic is used to see if it can displace this compound, providing information about overlapping binding sites. nih.gov
Studies on the parent compounds, fortimicin A and fortimicin B, have shown that they bind to the 70S ribosome. nih.gov It is through such assays that the specific binding site of this compound on the 16S rRNA within the 30S ribosomal subunit can be further characterized. pharmacyfreak.com Understanding this binding is crucial as it is the initial step leading to the misreading of mRNA and subsequent inhibition of protein synthesis. pharmacyfreak.comdiva-portal.org
Enzymatic Activity Assays for Aminoglycoside-Modifying Enzymes
The primary mechanism of resistance to aminoglycoside antibiotics is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). microbialcell.comnih.gov These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding to the ribosome. nih.govnih.gov Enzymatic activity assays are therefore essential for studying resistance to this compound.
These assays measure the activity of specific AMEs in the presence of this compound as a potential substrate. For example, to assess the activity of an acetyltransferase, the reaction mixture would typically contain the purified enzyme, acetyl-CoA as the acetyl group donor, and this compound. microbialcell.com The rate of the reaction can be monitored by detecting the consumption of acetyl-CoA or the formation of the acetylated product.
The results of these assays are critical for determining the susceptibility of this compound to inactivation by various AMEs. mdpi.com If this compound is a poor substrate for a particular AME, it suggests that this antibiotic may be effective against bacteria that express that specific resistance enzyme. microbialcell.com This information is invaluable for predicting the clinical utility of this compound and for guiding the development of new derivatives that are even more resistant to enzymatic modification. nih.gov
Table 3: Classes of Aminoglycoside-Modifying Enzymes and their Reactions
| Enzyme Class | Reaction Catalyzed | Consequence for Aminoglycoside |
| Aminoglycoside Acetyltransferases (AACs) | Transfers an acetyl group from acetyl-CoA to an amino group on the antibiotic. microbialcell.com | Prevents binding to the ribosomal target. |
| Aminoglycoside Phosphotransferases (APHs) | Transfers a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. microbialcell.com | Sterically hinders the antibiotic from binding to the ribosome. |
| Aminoglycoside Nucleotidyltransferases (ANTs) | Transfers a nucleotide (e.g., AMP) from a nucleotide triphosphate to a hydroxyl group on the antibiotic. microbialcell.com | Blocks the active sites of the antibiotic, preventing ribosomal interaction. |
Future Research Directions and Translational Perspectives for Aes Fortimicin B
Rational Design and Synthesis of Next-Generation Fortimicin (B10828623) B Derivatives with Enhanced Properties
The development of novel antibiotics is of paramount importance in the face of rising drug resistance. nih.gov Fortimicin B, with its distinct pseudodisaccharide structure, offers a promising template for the creation of next-generation aminoglycosides. researcher.liferesearchgate.net A key advantage of the fortimicin family is its potential to evade common bacterial resistance mechanisms, particularly those involving aminoglycoside-modifying enzymes. mcgill.ca Furthermore, fortimicins have been noted for exhibiting lower inherent ototoxicity and nephrotoxicity compared to other common aminoglycosides, making them attractive prototypes for safer antibiotics. researcher.liferesearchgate.net
Future research will focus on the rational design and synthesis of 4-N-substituted Fortimicin B derivatives. nih.gov Early studies have shown that the nature of the substituent at the 4-N position significantly impacts antibacterial activity. nih.gov The presence of hydrophilic groups is crucial for conferring activity, with derivatives like 4-N-(4-amino-2-hydroxybutyl)-fortimicin B showing significant potency. nih.gov This provides a clear strategy for optimization. Modern synthetic strategies, such as the enantioselective total synthesis of fortimicin B, provide an efficient platform for creating a diverse library of analogues to probe structure-activity relationships (SAR). researcher.liferesearchgate.net
The goals of these synthetic efforts are multifaceted:
Enhanced Potency: To design derivatives with superior activity against a broad spectrum of pathogens, including multidrug-resistant strains.
Overcoming Resistance: To create compounds that are poor substrates for known aminoglycoside-modifying enzymes, thereby retaining efficacy against resistant bacteria. researchgate.net
Improved Pharmacokinetics: To modify the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
Reduced Toxicity: To further minimize the potential for ototoxicity and nephrotoxicity associated with aminoglycosides. researcher.liferesearchgate.net
Recent advances in synthetic chemistry, including copper(II)-catalyzed inverse-electron-demand Diels-Alder reactions and gold(I)-catalyzed glycosylation, have streamlined the synthesis of the core fortimicin structure, facilitating the rapid generation of new derivatives for biological evaluation. researcher.liferesearchgate.net
| Derivative Type | Synthetic Strategy | Key Finding/Goal | Reference |
|---|---|---|---|
| 4-N-acyl- and 4-N-alkyl-fortimicin B | Acylation followed by reduction with diborane (B8814927) | Hydrophilic groups at the 4-N position are necessary for antibacterial activity. | nih.gov |
| Fortamine Fragment Synthesis | Enantioselective Cu(II)‐catalyzed inverse‐electron‐demand Diels–Alder reaction | Provides efficient access to a key stereochemically complex building block. | researcher.liferesearchgate.net |
| Glycosidic Bond Formation | Gold(I)‐catalyzed glycosylation | Enables the stereoselective construction of the final pseudodisaccharide scaffold. | researcher.liferesearchgate.net |
Synthetic Biology Approaches for Tailored Fortimicin B Production
The natural production of antibiotics by microorganisms, such as the synthesis of fortimicin by Micromonospora species, is often limited by low titers and complex regulatory networks. nih.govfrontiersin.org Synthetic biology offers a powerful toolkit to overcome these limitations and engineer microbial "factories" for the efficient and tailored production of Aes-fortimicin B and its derivatives. nih.govstanford.edu These approaches aim to rationally re-engineer the biosynthetic pathways to enhance yield and create novel compounds. nih.gov
Key synthetic biology strategies applicable to fortimicin B production include:
Biosynthetic Gene Cluster (BGC) Refactoring: This involves redesigning the native fortimicin BGC to optimize its expression. frontiersin.org By replacing native promoters with a library of well-characterized synthetic promoters, gene expression can be decoupled from complex native regulation, leading to more predictable and controllable production. frontiersin.orgpreprints.org
Host Engineering: Utilizing genome-minimized host strains, such as engineered Streptomyces, can redirect metabolic flux toward fortimicin B synthesis by eliminating competing pathways. frontiersin.org These "chassis" organisms provide a cleaner background for heterologous expression of the fortimicin BGC.
Combinatorial Biosynthesis: By introducing and expressing "tailoring enzymes" from other antibiotic pathways alongside the fortimicin BGC, novel derivatives can be generated. nih.gov This approach leverages the modular nature of antibiotic biosynthesis to create chemical diversity that would be challenging to achieve through chemical synthesis alone. nih.gov For instance, modifying enzymes like hydroxylases or methyltransferases could create a library of new fortimicin B analogues for screening. nih.gov
These strategies, which have been successfully applied to other complex natural products, promise to transform the production of fortimicin B from a low-yield fermentation process into a robust and customizable manufacturing platform. whiterose.ac.uk
Deepening Understanding of Fortimicin B Interactions with Ribosomal Components via High-Resolution Structural Biology
Like other aminoglycosides, fortimicin B exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. nih.govnih.gov Specifically, these antibiotics bind to the 30S ribosomal subunit, inducing misreading of the genetic code and inhibiting translation. nih.govnih.govnih.gov A precise, atomic-level understanding of how fortimicin B interacts with its ribosomal target is crucial for the rational design of more effective derivatives.
High-resolution structural biology, particularly cryo-electron microscopy (cryo-EM), has revolutionized our ability to visualize antibiotic-ribosome complexes. nih.govmpg.denih.govresearchgate.net Recent studies have achieved resolutions in the 1.6 to 2.2 Å range, providing unprecedented detail of the molecular interactions, including the critical role of water molecules in mediating drug-target contacts. nih.govmpg.denih.govresearchgate.net
Future research should prioritize obtaining high-resolution cryo-EM structures of this compound and its key derivatives bound to the bacterial 70S ribosome. Such studies would:
Identify the Precise Binding Pocket: Confirm that fortimicin B binds to the A-site of the 16S rRNA within the 30S subunit, the canonical binding site for many aminoglycosides. nih.govnih.gov
Map Key Molecular Interactions: Detail the specific hydrogen bonds and electrostatic interactions between the antibiotic and ribosomal RNA (rRNA) nucleotides and ribosomal proteins. nih.gov Understanding these interactions is fundamental to predicting how structural changes to the drug will affect binding affinity.
Elucidate the Mechanism of Action: Visualize the conformational changes in the ribosome induced by fortimicin B binding, which lead to translational inaccuracy. nih.gov This includes the flipping out of key nucleotides like A1492 and A1493, a hallmark of aminoglycoside action. nih.gov
Guide Rational Drug Design: Provide a structural blueprint for designing new derivatives. nih.gov For example, by identifying regions of the molecule that can be modified without disrupting essential binding interactions, chemists can add new functionalities to enhance potency or overcome resistance. plos.org
This structural information is invaluable for moving beyond traditional medicinal chemistry and toward a structure-guided approach for developing next-generation aminoglycosides based on the fortimicin B scaffold. jmolecularsci.com
Investigation of Fortimicin B’s Activity Against Emerging Resistance Mechanisms
A primary driver for developing new fortimicin derivatives is their potential to combat antibiotic-resistant bacteria. researcher.liferesearchgate.net The most common mechanism of clinical resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic and prevent it from binding to the ribosome. mcgill.canih.gov Due to its unique structure, the fortimicin class is resistant to many of these enzymes. nih.gov
Fortimicin has demonstrated excellent activity against Gram-negative bacilli selected for gentamicin (B1671437) resistance. jst.go.jpnih.gov In one study, fortimicin inhibited 92.6% of such strains at a concentration of 6.2 mcg/ml, outperforming both gentamicin (23.2%) and tobramycin (B1681333) (8.4%). jst.go.jpnih.gov This inherent resistance to enzymatic inactivation is a key advantage.
Future investigations must systematically evaluate the activity of this compound and its novel derivatives against a panel of clinically relevant pathogens with well-characterized resistance mechanisms. This research should focus on:
Enzymatic Inactivation: Testing against strains expressing a wide array of AMEs, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), to define the spectrum of resistance evasion. mcgill.camdpi.com
Target Site Mutations: Assessing activity against bacteria with mutations in the 16S rRNA or ribosomal proteins that alter the antibiotic binding site. nih.govresearchgate.net While less common, this is a known mechanism of resistance. nih.gov
Efflux Pumps: Determining if fortimicin B derivatives are substrates for multidrug efflux pumps, which actively expel antibiotics from the bacterial cell. nih.govekb.eg
Synergy Studies: Exploring the combination of fortimicin B derivatives with other classes of antibiotics, such as β-lactams. nih.gov Recent studies have shown that fortimicin in combination with agents like meropenem (B701) and ceftazidime (B193861) has a significant synergistic effect against multidrug-resistant P. aeruginosa. nih.gov
| Resistance Mechanism | Description | Future Research Focus for Fortimicin B |
|---|---|---|
| Enzymatic Modification | Bacterial enzymes (AMEs) chemically modify the antibiotic, preventing ribosomal binding. | Screen derivatives against a comprehensive panel of AMEs to identify compounds with the broadest resistance profile. |
| Target Modification | Mutations in the 16S rRNA or ribosomal proteins reduce the binding affinity of the antibiotic. | Evaluate potency against engineered strains with known ribosomal mutations. |
| Efflux Pumps | Membrane proteins actively transport the antibiotic out of the bacterial cell. | Determine susceptibility of new derivatives to major efflux pump systems in pathogens like P. aeruginosa. |
| Altered Permeability | Changes in the bacterial outer membrane reduce the uptake of the antibiotic. | Investigate uptake mechanisms and how molecular properties influence permeation. |
Potential Applications of Fortimicin B as a Research Tool in Molecular Biology
Beyond its therapeutic potential, the mechanism of action of fortimicin B lends itself to applications as a specialized tool in fundamental molecular biology research. Aminoglycosides are known to interfere with the fidelity of protein synthesis by causing the ribosome to misread the mRNA code. nih.gov This property can be harnessed to study the intricate processes of translation and ribosomal function.
Potential applications of this compound as a research tool include:
Probing Ribosomal Dynamics: By binding to the decoding center (A-site) of the ribosome, fortimicin B can be used to stabilize certain ribosomal conformations, allowing researchers to study the dynamics of tRNA selection and translocation using biophysical techniques. nih.gov
Investigating Translational Fidelity: Fortimicin B can be used to induce translational errors in a controlled manner in in vitro translation systems. This allows for the study of cellular mechanisms that detect and respond to mistranslated proteins, such as protein quality control pathways.
Mapping RNA-Ligand Interactions: As a structurally unique aminoglycoside, fortimicin B can serve as a molecular probe to explore the principles of RNA-ligand recognition. nih.gov Comparing its binding interactions with those of other aminoglycosides can provide insights into the structural determinants of binding affinity and specificity at RNA targets. nih.gov
Studying Ribosome Rescue Mechanisms: Cells have systems to rescue ribosomes that stall during translation. Fortimicin B-induced translational arrest could be used as a model to study the activity and mechanisms of these rescue factors, such as tmRNA. uni-muenchen.de
The development of fluorescently-labeled or biotinylated derivatives of fortimicin B could further enhance its utility as a research tool, enabling visualization and pull-down experiments to identify interacting partners and explore its cellular localization.
Q & A
Q. How can researchers design experiments to assess the antimicrobial efficacy of Aes-fortimicin B against multidrug-resistant pathogens?
To evaluate efficacy, employ a stepwise experimental design :
- In vitro assays : Measure minimum inhibitory concentrations (MICs) against standardized bacterial strains (e.g., CLSI guidelines). Include positive (e.g., known antibiotics) and negative controls.
- Time-kill kinetics : Assess bactericidal activity over 24 hours at 1x, 2x, and 4x MIC .
- Resistance induction : Serial passage experiments to monitor resistance development. Use genomic analysis (e.g., whole-genome sequencing) to identify mutations .
- Biofilm disruption : Quantify biomass reduction using crystal violet assays or confocal microscopy .
Q. What are the best practices for synthesizing and characterizing novel derivatives of this compound?
- Synthesis : Optimize fermentation conditions (e.g., media composition, pH, temperature) for precursor yield. Use combinatorial chemistry or semi-synthetic modifications to generate derivatives.
- Characterization : Include NMR, HPLC-MS, and X-ray crystallography for structural elucidation. For purity, report retention times, spectral data, and elemental analysis .
- Biological validation : Compare derivative activity to the parent compound using dose-response assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding this compound’s cytotoxicity profiles across cell lines?
- Data triangulation : Replicate studies using identical cell lines (e.g., ATCC-validated HepG2 vs. primary hepatocytes).
- Method standardization : Control for variables like serum concentration, passage number, and assay duration.
- Mechanistic studies : Use transcriptomics/proteomics to identify off-target pathways. Cross-reference toxicity data with pharmacokinetic parameters (e.g., Cmax, AUC) .
What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?
Q. How can in vitro findings on this compound be translated into preclinical relevance?
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate in vitro MICs with in vivo efficacy using murine infection models. Adjust dosing regimens based on %T > MIC or AUC/MIC ratios.
- Tissue penetration studies : Measure drug concentrations in target tissues (e.g., lung, kidney) via LC-MS .
- Resistance mitigation : Combine this compound with adjuvants (e.g., efflux pump inhibitors) to enhance potency .
Methodological and Analytical Questions
Q. How should researchers conduct a systematic review of this compound’s spectrum of activity?
- Scoping framework : Follow Arksey & O’Malley’s five-stage approach:
- Define research questions (e.g., “Which bacterial families are most susceptible?”).
- Identify relevant databases (PubMed, EMBASE, Web of Science).
- Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed, MIC data reported).
- Chart data into tables (e.g., pathogen, MIC range, study year).
- Consult experts to validate gaps (e.g., underrepresentation of anaerobes) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound resistance studies?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Survival analysis : For time-resolved assays, apply Kaplan-Meier curves and Cox proportional hazards models.
- Machine learning : Use random forests to predict resistance phenotypes from genomic data .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Publish step-by-step methods (e.g., broth microdilution, agar diffusion) with equipment models and reagent lot numbers.
- Data sharing : Deposit raw data (e.g., MICs, sequencing reads) in repositories like Zenodo or NCBI.
- Collaborative validation : Partner with independent labs to replicate key findings .
Q. What are common pitfalls in designing studies on this compound’s synergy with other antibiotics?
- Checkerboard assay errors : Avoid misinterpretation of fractional inhibitory concentration indices (FICIs) by including >2 combinations.
- Pharmacodynamic overlap : Ensure drugs target distinct pathways (e.g., this compound + β-lactamase inhibitor).
- Statistical power : Use sample size calculators to prevent underpowered conclusions .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in this compound animal studies?
- 3Rs compliance : Reduce animal numbers via PK/PD modeling, refine procedures (e.g., non-invasive imaging), and replace with in silico/in vitro models where possible.
- IACUC approval : Document protocols for humane endpoints and pain management .
Q. What are the key elements of a publication-ready manuscript on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
